3-(4-Chlorophenyl)-2-methylpropanenitrile
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Overview
Description
3-(4-Chlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a nitrile group via a methylpropanenitrile chain
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The compound’s interaction with its targets can lead to changes in cellular processes, which can result in therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)-2-methylpropanenitrile may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares a similar chlorophenyl group but differs in the presence of a hydroxy group and ester functionality.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains a chlorophenyl group but has a different heterocyclic structure.
Uniqueness
Its nitrile group and chlorophenyl moiety make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBXJUZVIFQJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521001-38-6 |
Source
|
Record name | 3-(4-chlorophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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